N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide
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Overview
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound featuring a tetrazole ring, a phenyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and ammonium acetate, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tetrazole ring or the phenyl group.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and sulfonamide group are key functional moieties that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Sulfentrazone: A structurally related compound with herbicidal properties.
Indole derivatives: Compounds with similar heterocyclic structures and biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-18-13(20)19(17-16-18)11-6-4-10(5-7-11)15-23(21,22)12-3-2-8-14-9-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHRQCFEGIVUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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